molecular formula C19H31N7O6 B611631 Valine-valine-ganciclovir CAS No. 897937-73-4

Valine-valine-ganciclovir

货号 B611631
CAS 编号: 897937-73-4
分子量: 453.5
InChI 键: JZCILZBQRWUKME-SPOOISQMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Valine-valine-ganciclovir is a prodrug of ganciclovir . It is synthesized by the addition of a naturally occurring amino acid, L-valine, to aciclovir . This structural modification results in significant increases in systemic aciclovir plasma levels . It is used for the treatment of Cytomegaloviral infection in patients with HIV/AIDS and also for the treatment after organ transplantation .


Synthesis Analysis

The synthesis of valganciclovir follows the route for ganciclovir with the major modification being the differential protection of the dihydroxy-isopropoxy sidechain to allow for the selective introduction of the mono-valine ester prodrug moiety towards the end of the synthesis .


Molecular Structure Analysis

Valine-valine-ganciclovir has a molecular formula of C19H31N7O6 . It is chemically a 2-[(2-amino-6-oxo-6, 9-dihydro-3H-purin-9-yl) methoxy]-3-hydroxypropyl (2S)-2-amino-3-methylbutanoate derivative . It is also the L-valine ester of Ganciclovir .


Chemical Reactions Analysis

Valine-valine-ganciclovir is rapidly converted to ganciclovir by hepatic and intestinal esterases . Due to the hydrolysis of ester linkage, Valganciclovir converts into Ganciclovir .


Physical And Chemical Properties Analysis

Valganciclovir has a molecular weight of 354.362g/mole and the pKa value is found to be 7.6 . It is freely soluble in water and sparingly soluble in methanol .

科学研究应用

  • Transscleral Drug Delivery to the Retina : Val-Val-GCV, along with other dipeptide monoester prodrugs of ganciclovir, has shown promise in treating ocular cytomegalovirus infections. These prodrugs demonstrate high enzymatic stability and affinity towards the retinal oligopeptide transport system, suggesting their potential effectiveness in episcleral administration for ocular CMV treatment (Kansara, Hao, & Mitra, 2007).

  • Pharmacokinetics in Liver Transplant Recipients : A study comparing valganciclovir (a related compound) with oral and intravenous ganciclovir in liver transplant recipients found that oral valganciclovir delivers systemic GCV exposure equivalent to standard oral or intravenous ganciclovir. This suggests the effectiveness of valganciclovir (and by extension, its derivatives like Val-Val-GCV) in CMV prophylaxis or treatment with once-daily oral dosing in transplant recipients (Pescovitz et al., 2000).

  • Vitreal Pharmacokinetics : Val-Val-GCV inhibited retinal uptake of a marker compound, suggesting it might be a substrate of the retinal peptide transport system. It has a rapid elimination rate from the vitreous chamber and generates higher retinal GCV concentrations than intravitreally administered GCV alone, indicating its potential as a candidate for in vivo evaluation against HCMV retinitis (Majumdar, Kansara, & Mitra, 2006).

  • Corneal Absorption and Anterior Chamber Pharmacokinetics : Studies on the corneal absorption of Val-Val-GCV compared to other prodrugs and GCV showed that it exhibited superior corneal absorption and bioavailability. This facilitated absorption might result from a combination of passive diffusion and peptide transporter-mediated transport across the corneal epithelium (Gunda, Hariharan, & Mitra, 2006).

  • Antiviral Activities and Physicochemical Properties : Val-Val-GCV and other diester prodrugs of GCV demonstrated excellent chemical stability, high aqueous solubility, and significantly enhanced antiviral potency against herpes viruses without increased cytotoxicity, suggesting their potential for improving therapeutic response (Patel, Trivedi, Luo, Zhu, Pal, Kern, & Mitra, 2005).

安全和危害

It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

属性

IUPAC Name

[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] (2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N7O6/c1-9(2)12(20)16(28)23-13(10(3)4)18(30)31-6-11(5-27)32-8-26-7-22-14-15(26)24-19(21)25-17(14)29/h7,9-13,27H,5-6,8,20H2,1-4H3,(H,23,28)(H3,21,24,25,29)/t11?,12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZCILZBQRWUKME-SPOOISQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N7O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 154731995

Citations

For This Compound
12
Citations
KG Janoria, SHS Boddu, S Natesan… - Journal of ocular …, 2010 - liebertpub.com
… Vitreous Pharmacokinetic Parameters of Valine-Valine-Ganciclovir and Regenerated Valine-Ganciclovir and Ganciclovir After Intravitreal Administration of Valine-Valine-Ganciclovir …
Number of citations: 16 www.liebertpub.com
SHS Boddu, S Gunda, R Earla, AK Mitra - Bioanalysis, 2010 - Future Science
… This report concluded that tyrosine–valine–ganciclovir and valine–valine–ganciclovir exhibited superior corneal absorption and ocular bioavailability, relative to glycine–valine–…
Number of citations: 48 www.future-science.com
KG Janoria, S Gunda, SHS Boddu… - Expert opinion on drug …, 2007 - Taylor & Francis
… The permeability of dipeptide prodrugs of nucleoside analogs, valine–valine–acyclovir, valine–valine–ganciclovir and tyrosine–valine–ganciclovir, was found to be significantly higher …
Number of citations: 283 www.tandfonline.com
V Kansara - 2007 - search.proquest.com
… Among the prodrugs tested valine-ganciclovir, valine-valineganciclovir, glycine-valine-ganciclovir and tyrosine-valine-ganciclovir demonstrated the greatest inhibition of glycine-…
Number of citations: 0 search.proquest.com
S Majumdar - 2005 - search.proquest.com
… valine-valine-ganciclovir was more effective than acyclovir against herpes simplex virus type 1. Valine-valine ganciclovir … , demonstrated that valine-valine-ganciclovir was more effective …
Number of citations: 2 search.proquest.com
Y Sheng, X Yang, D Pal, AK Mitra - International journal of pharmaceutics, 2015 - Elsevier
… Valine–valine–acyclovir and valine–valine–ganciclovir prodrugs demonstrated significantly higher aqueous solubility and transcorneal permeability compared to parent drugs ie, …
Number of citations: 18 www.sciencedirect.com
GD Novack - The Ocular Surface, 2008 - Elsevier
… 3 Treatment of primary keratoconjunctivitis and recurrent epithelial keratitis due to HSV1 and HSV2: Valine-valine-ganciclovir (Verenta Pharmaceuticals, Inc.). 3 Vernal …
Number of citations: 3 www.sciencedirect.com
R Gaudana - 2011 - search.proquest.com
… The retina-choroid-sclera permeability values of valine-ganciclovir (3.29 +/- 0.09 x 10-6 cm/s), valine-valine-ganciclovir (4.14 +/- 0.33 x 10-6 cm/s), glycine-valine-ganciclovir (3.40 +/…
Number of citations: 3 search.proquest.com
AD Vadlapudi, K CholKAr, SR Dasari… - Drug Deliv. Jones …, 2015 - samples.jbpub.com
… vitreous pharmacokinetic parameters of ValineValine-Ganciclovir and regenerated Valine-Ganciclovir and Ganciclovir after intravitreal administration of Valine-Valine-Ganciclovir …
Number of citations: 22 samples.jbpub.com
K Cholkar, SP Patel, AD Vadlapudi… - Journal of ocular …, 2013 - liebertpub.com
… ester prodrugs, such as valine-valine-acyclovir, glycine-valine-acyclovir, tyrosine-valine-acyclovir, valine-tyrosine-acyclovir, tyrosine-valine-ganciclovir, and valine-valine-ganciclovir …
Number of citations: 199 www.liebertpub.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。